1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and oxadiazole rings
Preparation Methods
The synthesis of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-oxadiazole with ethyl pyrimidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings also show comparable properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C8H9N5O3 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c9-7-12-11-6(16-7)2-4-13-3-1-5(14)10-8(13)15/h1,3H,2,4H2,(H2,9,12)(H,10,14,15) |
InChI Key |
QKVYUMVOVMVHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)N |
Origin of Product |
United States |
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